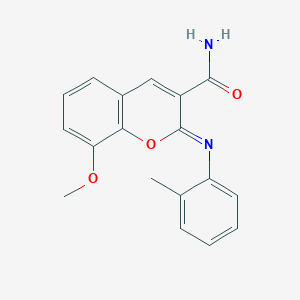

(Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Description

(Z)-8-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a methoxy group at position 8, an o-tolylimino (2-methylphenylimino) group at position 2, and a carboxamide moiety at position 3 (Fig. 1). Its Z-configuration stabilizes the imino tautomer, which is critical for binding to enzymatic active sites .

Properties

IUPAC Name |

8-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-3-4-8-14(11)20-18-13(17(19)21)10-12-7-5-9-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRIJZHLHXOAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8-position using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the o-Tolylimino Group: The o-tolylimino group can be introduced through a condensation reaction between the chromene derivative and o-toluidine under reflux conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine or ammonia in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imino Group

The o-tolylimino group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

- Halogen vs. Alkyl Substituents : The 2-chlorophenyl analog (13h) exhibits a Ki of 15 nM for CBR1, suggesting halogen atoms enhance binding affinity through hydrophobic or electronic interactions . In contrast, the o-tolyl group may prioritize steric effects over electronic modulation.

- Methoxy vs. Ethoxy : Ethoxy-substituted analogs (e.g., sc-491814) may improve solubility but could reduce metabolic stability due to increased susceptibility to oxidative degradation .

Modifications in the Chromene Core

Methoxy Group at Position 8

The 8-methoxy group is a conserved feature in many analogs (e.g., compounds 3–6 in ).

Carboxamide Side Chain

Variations in the carboxamide substituent influence target selectivity:

Aza-Coumarin and Benzo[f]chromene Analogs

Oxime and Oxo Derivatives

- 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (): The oxo group replaces the imino moiety, favoring keto-enol tautomerism. This reduces planarity and may diminish enzyme binding compared to the imino form .

- 7-Oxime Chromenes (): Oxime derivatives (e.g., compound 83) show anti-diabetic activity via α-amylase inhibition, highlighting the role of hydrogen-bonding groups in targeting carbohydrate-metabolizing enzymes .

Biological Activity

(Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a fused benzene and pyran ring. The synthesis typically involves multi-step organic reactions:

- Formation of the Chromene Core : A phenol derivative reacts with an aldehyde under acidic or basic conditions.

- Methoxy Group Introduction : Methylation at the 8-position using methyl iodide and a base like potassium carbonate.

- o-Tolylimino Group Formation : A condensation reaction between the chromene derivative and o-toluidine under reflux conditions.

These steps yield the desired compound with specific functional groups that influence its biological properties.

Antimicrobial Properties

Research indicates that (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Mechanistic studies reveal that it may inhibit key enzymes involved in cancer progression, such as PARP-1, which plays a crucial role in DNA repair mechanisms. By inhibiting this enzyme, (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide could enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory properties by modulating inflammatory cytokines and pathways. It may inhibit the production of pro-inflammatory mediators, contributing to reduced inflammation in various models .

The biological activity of (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes like PARP-1, inhibiting their activity and disrupting cellular processes related to cancer progression.

- Receptor Modulation : It may interact with cellular receptors involved in inflammation and immune responses, altering signaling pathways.

- Gene Expression Alteration : The compound can affect gene expression related to its biological activities, leading to changes in cellular behavior .

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | , | Induces apoptosis; inhibits PARP-1 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Notable Research Findings

- Antimicrobial Efficacy : A study demonstrated that (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics against resistant strains.

- Cancer Cell Studies : In vitro assays showed that treatment with this compound resulted in a dose-dependent reduction in viability of various cancer cell lines, indicating its potential as a therapeutic agent .

- Inflammatory Response Modulation : Experimental models indicated that administration of the compound led to decreased levels of TNF-alpha and IL-6, key markers of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.